N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(21-12)11-7-8-20-10-11/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAJBLWDRZEYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the bromobenzenesulfonamide group: This step involves the reaction of the bifuran intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromobenzenesulfonamide group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and exhibit therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons with Analogous Compounds
Key Structural Analogues:
N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f): Features a bipyridinylmethyl group linked to a purine core.
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (4a-4m): Share the sulfonamide functional group but differ in the furan substitution pattern (monofuran vs. bifuran) and the absence of a brominated benzene ring .
2-((Difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide : Contains a sulfonamide group but replaces the bifuran with a dihydrobenzofuran and introduces a difluoromethyl sulfonyl moiety, altering electronic properties .
Functional Group Analysis:
- Sulfonamide vs. Amide/Amine : The target’s sulfonamide group (R-SO₂-NH-) is more acidic and polar than the amide (R-CO-NH-) in ’s compound, affecting solubility and bioactivity.
- Halogenation: The 2-bromo substituent in the target compound may enhance electrophilic aromatic substitution resistance compared to non-halogenated analogues like those in .
- Bifuran vs. Bipyridine/Dihydrobenzofuran : Bifuran systems offer distinct π-π stacking capabilities compared to bipyridine () or saturated dihydrobenzofuran (), influencing molecular packing and intermolecular interactions .
Spectroscopic and Analytical Data Analysis
NMR Comparison:
- Target Compound (hypothetical) : Expected downfield shifts for the sulfonamide NH (~10–12 ppm, $^1$H NMR) and deshielding of the bifuran protons due to electron-withdrawing sulfonyl and bromine groups.
- N-([2,3′-Bipyridin]-5-ylmethyl) Purines (17f) : Purine C8-H resonates at ~8.3 ppm, while bipyridinyl protons appear as multiplet signals between 7.5–8.5 ppm .
- 5-Bromofuran-2-sulfonyl chloride (1) : Furan protons at ~6.7–7.2 ppm, with sulfonyl chloride group causing significant deshielding .
Mass Spectrometry:
- The target’s molecular ion (M$^+$) would likely fragment to lose SO₂ or Br$^-$, similar to ’s compound (C18H17F2NO5S, MW 397.4) .
Implications of Substituent Variations on Physicochemical Properties
- Bifuran vs. Bipyridine : Reduced hydrogen-bonding capacity compared to purine derivatives () but improved π-stacking vs. dihydrobenzofuran systems .
Q & A
Q. What are the established synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves bromination of the bifuran core followed by sulfonamide coupling. For example, 3,3'-dibromo-2,2'-bifuran can be synthesized via bromine gas treatment in toluene under inert conditions . Subsequent nucleophilic substitution with 2-bromobenzenesulfonamide is performed in polar aprotic solvents (e.g., DCM or DMF) using catalysts like triethylamine. Purification via column chromatography and structural validation using H/C NMR and X-ray crystallography are critical steps .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and coupling patterns (e.g., splitting of furan protons and sulfonamide NH signals) .
- X-ray Diffraction : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and adjacent aromatic rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
Q. How does the bifuran moiety influence the compound’s electronic properties?
- Methodological Answer : Computational methods (e.g., DFT calculations) assess electron density distribution. The conjugated furan rings enhance electron delocalization, which can be quantified via UV-Vis spectroscopy (e.g., bathochromic shifts in λmax) and cyclic voltammetry (reduction/oxidation potentials) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond angles, torsion angles) be resolved?
- Methodological Answer : Use software suites like SHELXL or Olex2 to refine structural models. Compare experimental data (e.g., C—S—N—C torsion angles) with computational predictions. For example, highlights discrepancies in sulfonamide group geometry resolved via supplementary crystallographic data and hydrogen-bonding analysis . Cross-validation with neutron diffraction or low-temperature crystallography may reduce thermal motion artifacts .
Q. What strategies address conflicting reactivity data in sulfonamide derivatives?
- Methodological Answer : Perform controlled kinetic studies under varying conditions (temperature, solvent polarity, catalysts). For example, demonstrates how bromofuran sulfonamide reactivity depends on steric hindrance from substituents. Density Functional Theory (DFT) can model transition states to explain unexpected regioselectivity .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., —NO2, —OCH3) at the benzene or bifuran positions to assess electronic effects.
- Biological Assays : Use ’s framework for sulfonamide bioactivity screening (e.g., enzyme inhibition assays for herbicidal or anti-inflammatory activity) .
- Computational Docking : Predict binding affinities to target proteins (e.g., COX-2 or DHFR enzymes) using molecular dynamics simulations .
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer : Chiral resolution via HPLC with amylose-based columns or asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphates). ’s synthesis of bicyclic sulfonamides highlights the need for steric control to prevent racemization during nucleophilic substitutions .
Data Analysis & Optimization
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent ratio, reaction time). ’s bromination protocol achieved 85% yield by optimizing bromine gas flow rate and reaction duration . Scale-up considerations include solvent recycling and catalyst recovery .
Q. What statistical methods are suitable for analyzing contradictory spectral data?
- Methodological Answer : Principal Component Analysis (PCA) or multivariate regression to identify outliers in NMR/IR datasets. For example, ’s qualitative research framework emphasizes iterative data triangulation (e.g., correlating NMR shifts with X-ray bond lengths) .
Safety & Compliance
Q. What safety protocols are critical when handling brominated sulfonamides?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
- Emergency Response : Follow OECD guidelines for sulfonamide exposure (e.g., eye irrigation with saline for 15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
